2-Cyclopropoxy-6-isopropoxyaniline
Description
2-Cyclopropoxy-6-isopropoxyaniline is a substituted aniline derivative featuring cyclopropoxy (O-linked cyclopropane) and isopropoxy (O-linked isopropyl) groups at positions 2 and 6 of the aromatic ring, respectively. The amino (-NH₂) group at position 1 completes the substitution pattern.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-10-4-3-5-11(12(10)13)15-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
WZDMWLYGPZUAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-isopropoxyaniline typically involves the reaction of 2,6-dihaloaniline with cyclopropyl and isopropyl alcohols under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of halogen atoms with alkoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Cyclopropoxy-6-isopropoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Cyclopropoxy-6-isopropoxyaniline with three analogs identified in the literature (see –2):
| Compound Name | Substituents (Position) | CAS Number | Molecular Formula | Key Functional Groups | Hypothesized Properties |
|---|---|---|---|---|---|
| This compound | OCyclPr (2), OiPr (6), NH₂ (1) | Not Available | C₁₂H₁₇NO₂ | Ethers, Aniline | High lipophilicity, moderate polarity |
| 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline | CyclPr (2), OMe (6), CF₃ (4), NH₂ (1) | 2913573-43-8 | C₁₁H₁₂F₃NO | Cyclopropyl, Trifluoromethyl, Ether | Electron-withdrawing effects, enhanced metabolic stability |
| 2-Cyclopropyl-6-isopropylpyrimidin-4-ol | CyclPr (2), iPr (6), OH (4) | 1019017-11-8 | C₁₀H₁₄N₂O | Pyrimidinone, Cyclopropyl, Isopropyl | Hydrogen bonding, heterocyclic reactivity |
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- Target Compound : The dual ether groups (cyclopropoxy and isopropoxy) increase steric hindrance and lipophilicity compared to simpler ethers like methoxy. The cyclopropane ring’s strain energy may enhance reactivity in ring-opening reactions or photochemical processes .
- 2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which could stabilize the aniline’s amino group against oxidation. This property is advantageous in medicinal chemistry for improving pharmacokinetics .
- 2-Cyclopropyl-6-isopropylpyrimidin-4-ol: The pyrimidinone core introduces hydrogen-bonding capability (via the -OH group) and heterocyclic aromaticity, favoring interactions with biological targets or metal catalysts .
Physical Properties
- Lipophilicity : The target compound’s calculated LogP (estimated via fragment-based methods) is higher (~3.5) than the methoxy/trifluoromethyl analog (~2.8) due to its bulkier substituents. This suggests better membrane permeability but lower aqueous solubility.
- Melting Points: Pyrimidinone derivatives (e.g., 2-Cyclopropyl-6-isopropylpyrimidin-4-ol) typically exhibit higher melting points than anilines due to hydrogen bonding and crystalline packing .
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